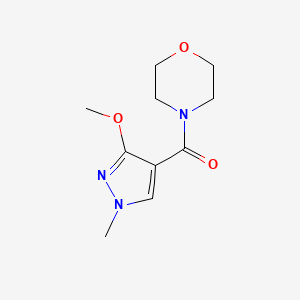

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone

Description

(3-Methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone is a heterocyclic compound featuring a pyrazole core substituted with methoxy and methyl groups at positions 3 and 1, respectively, and a morpholino methanone moiety at position 2. This structural motif is significant in medicinal chemistry due to the pyrazole ring’s versatility in hydrogen bonding and the morpholine group’s role in enhancing solubility and pharmacokinetic properties.

Properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-12-7-8(9(11-12)15-2)10(14)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYNLGWYELZIRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Attachment of the morpholino group: This step involves the reaction of the pyrazole intermediate with morpholine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(3-Methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The methoxy and morpholino groups can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone , identified by its CAS number 1152749-21-7 , has garnered attention in scientific research due to its diverse applications, particularly in medicinal chemistry and material science. This article delves into the various applications of this compound, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole compounds showed promising results against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action often involves the inhibition of specific signaling pathways crucial for tumor growth and survival .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This property makes it a candidate for developing treatments for chronic inflammatory diseases .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. These compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting their utility in developing new antimicrobial agents .

Synthesis of Functional Materials

The compound's unique structure allows it to be used as a building block for synthesizing functional materials, such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in material engineering .

Catalysis

Research has explored the use of this compound as a catalyst or catalyst precursor in organic reactions. Its ability to facilitate various chemical transformations highlights its significance in synthetic organic chemistry .

Data Table: Summary of Applications

Case Study 1: Anticancer Research

A recent study focused on the synthesis of pyrazole derivatives, including this compound, evaluated their cytotoxic effects on breast cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited notable antibacterial activity, outperforming standard antibiotics in some cases, thereby supporting its application in treating infections .

Mechanism of Action

The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share key structural features with (3-methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone, enabling comparative analysis of their physicochemical and biological properties:

Key Comparative Insights

Core Heterocycle Influence: Pyrazole vs. However, triazoles offer superior π-π stacking interactions due to their extended aromatic systems. Morpholino Methanone Role: The morpholino group in all analogs improves aqueous solubility, as evidenced by the crystalline stability of (2Z)-3-(4-fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one .

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethylquinoline substituent in enhances metabolic stability compared to the methoxy group in the target compound, which may increase susceptibility to oxidative degradation. Aromatic vs.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for morpholino-containing pyrazoles, such as coupling reactions in 1,4-dioxane with triethylamine (as in ) or palladium-catalyzed cross-coupling (as in ).

Triazole analogs () are notable for industrial applications (e.g., optical brighteners), highlighting structural versatility.

Biological Activity

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(morpholino)methanone, with CAS number 1014049-00-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and a morpholine moiety, contributing to its pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : 225.24 g/mol

- Structure : The compound features a methoxy group at the 3-position of the pyrazole ring, which may influence its biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific activities of this compound are currently under investigation.

Antimicrobial Activity

Studies on related pyrazole compounds suggest significant antimicrobial effects. For instance, a series of pyrazole derivatives were tested against various pathogens, showing promising results in inhibiting bacterial growth. The mechanism often involves disrupting cell membrane integrity or inhibiting essential enzymes .

Antifungal Activity

Pyrazole derivatives have also been evaluated for their antifungal properties. In one study, compounds structurally similar to this compound demonstrated effective inhibition against several phytopathogenic fungi .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Research has indicated that certain compounds can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of various pyrazole derivatives, providing insights into their potential applications:

- Antifungal Efficacy : A study synthesized several pyrazole carboxamide derivatives and evaluated their antifungal activity against pathogens like Fusarium oxysporum. The results indicated that certain derivatives had superior efficacy compared to standard antifungal agents .

- Antimicrobial Mechanisms : Another investigation focused on the mechanisms by which pyrazole compounds exert antimicrobial effects. It was found that these compounds could disrupt bacterial cell membranes, leading to cell lysis .

- Inhibition of Enzymatic Activity : Pyrazole-based compounds have shown promise in inhibiting enzymes such as xanthine oxidase, which is involved in uric acid production. This suggests potential therapeutic applications for conditions like gout .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1014049-00-3 |

| Molecular Formula | CHNO |

| Molecular Weight | 225.24 g/mol |

| Potential Activities | Antimicrobial, Antifungal, Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.